molecular formula C21H28N4O2 B5542017 (1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5542017
M. Wt: 368.5 g/mol
InChI Key: MITWWUYWYNISQP-ZWKOTPCHSA-N
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Description

The compound of interest belongs to a class of chemicals characterized by complex bicyclic structures, incorporating elements like oxadiazole. These types of compounds are notable for their potential applications in various fields, including medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of similar bicyclic compounds often involves novel catalytic processes and green chemistry approaches. For instance, diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a catalyst in methylation reactions of phenols and indoles under microwave irradiation, enhancing the reaction rate and yield under mild conditions (Shieh et al., 2001). This illustrates the efficiency of modern synthetic methodologies in constructing complex bicyclic frameworks.

Molecular Structure Analysis

The structural elucidation of bicyclic compounds often reveals intricate details about their molecular geometry. For example, the X-ray diffraction analysis of certain bicyclic compounds shows distinct conformations that significantly influence their chemical reactivity and interactions (Mara et al., 1982). Such analyses are crucial for understanding the 3D arrangement of atoms within these compounds and predicting their behavior in chemical reactions.

Chemical Reactions and Properties

Bicyclic compounds with oxadiazole units participate in a range of chemical reactions, reflecting their versatile chemical properties. The synthesis of 1,3,4-oxadiazoles through oxidative cyclization demonstrates the reactivity of acyl hydrazone precursors under mild conditions to yield structurally diverse compounds (Pardeshi et al., 2010). These reactions highlight the synthetic accessibility of oxadiazole derivatives and their potential utility.

Scientific Research Applications

σ Receptor Ligands and Cytotoxic Activity

Compounds structurally related to "(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" have been synthesized and studied for their σ1 receptor affinity and cytotoxic activity against human tumor cell lines. The synthesis involves stereoisomeric alcohols and methyl ethers derived from bicyclic frameworks, showing significant cell growth inhibition in certain cancer cell lines, such as the small cell lung cancer cell line A-427. These findings indicate the potential of similar compounds in targeting specific receptors associated with cancer cell proliferation (Geiger et al., 2007).

Conformational Studies

Research on derivatives similar to the mentioned compound, particularly those involving 3,7-diazabicyclo[3.3.1]nonanes, focuses on understanding their structural and conformational properties. Studies include the investigation of their preferred conformation in solution and the potential implications of these conformations on biological activity. Such research helps in designing molecules with specific orientations and activities, essential for drug development and material science (Gálvez et al., 1985).

Green Chemistry and Methylation

The use of diazabicyclo compounds in green chemistry, particularly in the methylation of phenols, indoles, and benzimidazoles, highlights the versatility of these structures in facilitating chemical transformations under mild conditions. This approach emphasizes the importance of such compounds in developing more sustainable and efficient chemical synthesis processes (Shieh et al., 2001).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor activities of compounds structurally related to "(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one". These compounds have been synthesized and tested for their biological activities, revealing potential as antimicrobial agents against various bacterial and fungal strains. Their structures, often involving bicyclic or diazabicyclic frameworks, are crucial in determining their biological activities and potential therapeutic applications (Chehrouri & Othman, 2021).

properties

IUPAC Name

(1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15(2)10-20-22-19(23-27-20)14-24-12-17-8-9-18(13-24)25(21(17)26)11-16-6-4-3-5-7-16/h3-7,15,17-18H,8-14H2,1-2H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITWWUYWYNISQP-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NC(=NO1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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